N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and tetrahydrothiophene intermediates, followed by their coupling with nicotinamide under specific reaction conditions. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form oxo derivatives.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and tetrahydrothiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield oxo-imidazole derivatives, while reduction of the nitro group results in amine derivatives.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the nicotinamide moiety can interact with NAD+/NADH-dependent enzymes, affecting cellular redox states. The tetrahydrothiophene group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-6-methoxynicotinamide
- N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxynicotinamide
Uniqueness
Compared to similar compounds, N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide stands out due to the presence of the tetrahydrothiophene moiety, which imparts unique chemical properties and potential biological activities. This structural difference can lead to variations in reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-16(18-5-1-7-20-8-6-17-12-20)13-2-3-15(19-10-13)22-14-4-9-23-11-14/h2-3,6,8,10,12,14H,1,4-5,7,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATQIRTWWZHNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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